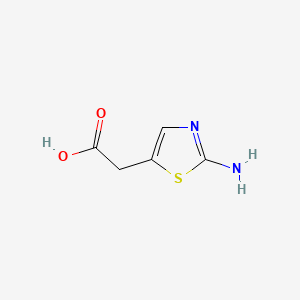

2-(2-Aminothiazol-5-yl)acetic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(2-amino-1,3-thiazol-5-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N2O2S/c6-5-7-2-3(10-5)1-4(8)9/h2H,1H2,(H2,6,7)(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APIMXAGCLCGUGB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC(=N1)N)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10200453 | |

| Record name | 2-Aminothiazol-5-acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10200453 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52454-66-7 | |

| Record name | 2-Amino-5-thiazoleacetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=52454-66-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Aminothiazol-5-acetic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052454667 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Aminothiazol-5-acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10200453 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-aminothiazol-5-acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.052.645 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 2-(2-Aminothiazol-5-yl)acetic Acid

An Important Note on Data Availability: Publicly available, in-depth technical data for 2-(2-Aminothiazol-5-yl)acetic acid (CAS No. 52454-66-7) is limited. To provide a comprehensive resource for researchers, this guide presents the available information for the 5-yl isomer and includes comparative data for the more extensively studied regioisomer, 2-(2-Aminothiazol-4-yl)acetic acid (CAS No. 29676-71-9). This comparative approach is intended to offer a valuable point of reference for understanding the potential properties and behaviors of the 5-yl isomer.

Core Chemical Properties

This compound is a heterocyclic compound featuring a thiazole ring substituted with an amino group at the 2-position and an acetic acid group at the 5-position. Its structural isomer, 2-(2-Aminothiazol-4-yl)acetic acid, shares the same molecular formula and weight but differs in the attachment point of the acetic acid moiety. This structural difference is expected to influence their chemical and biological properties.

Physicochemical Data

The following tables summarize the available quantitative data for both isomers to facilitate comparison.

Table 1: General Properties of this compound

| Property | Value | Source |

| CAS Number | 52454-66-7 | [1][2][3] |

| Molecular Formula | C₅H₆N₂O₂S | [1][2] |

| Molecular Weight | 158.18 g/mol | [1][2] |

| IUPAC Name | This compound | [2] |

| SMILES | NC1=NC=C(CC(=O)O)S1 | [2] |

| InChI Key | APIMXAGCLCGUGB-UHFFFAOYSA-N | [1] |

| LogP | -0.139 | [1] |

| Purity | 97% | [2] |

Table 2: General Properties of 2-(2-Aminothiazol-4-yl)acetic acid (for comparison)

| Property | Value | Source |

| CAS Number | 29676-71-9 | [4][5] |

| Molecular Formula | C₅H₆N₂O₂S | [4][5] |

| Molecular Weight | 158.18 g/mol | [4][5] |

| Appearance | Light-colored crystalline solid; white to off-white powder.[4] | [4] |

| Melting Point | 213 °C | [4] |

| Density | 1.5549 g/cm³ | [4] |

| Solubility | Generally soluble in water.[4] Solubility is influenced by temperature, pH, and the nature of the solvent.[4] | [4] |

Spectral Data

For 2-(2-Aminothiazol-4-yl)acetic acid and its derivatives, the following spectral features are observed:

-

¹H NMR: The proton on the thiazole ring typically appears as a singlet. The methylene protons of the acetic acid group also present as a singlet. The chemical shifts of the amine protons can vary and may appear as a broad singlet. For the ethyl ester of the 4-yl isomer, the thiazole proton appears at 6.30 ppm, the methylene protons at 3.54 ppm, and the ethyl group protons as a quartet at 4.17-4.20 ppm and a triplet at 1.26 ppm.

-

¹³C NMR: The carbon atoms of the thiazole ring, the carboxylic acid, and the methylene group will each give distinct signals. The carbonyl carbon of the carboxylic acid is typically found in the range of 160-185 ppm.

-

IR Spectroscopy: The infrared spectrum would be expected to show characteristic absorption bands for the N-H stretching of the amino group (around 3100-3500 cm⁻¹), the O-H stretching of the carboxylic acid (a broad band around 2500-3300 cm⁻¹), and the C=O stretching of the carbonyl group (around 1700 cm⁻¹). For the 4-yl isomer, IR spectra are available.[6]

-

Mass Spectrometry: The mass spectrum would show the molecular ion peak and fragmentation patterns characteristic of the thiazole and acetic acid moieties.

Experimental Protocols

Due to the limited availability of detailed experimental procedures for this compound, this section provides a general protocol for its analysis by HPLC based on available information and a detailed synthesis protocol for the more studied 2-(2-Aminothiazol-4-yl)acetic acid as a representative example of aminothiazole acetic acid synthesis.

Analysis of this compound by HPLC

A reverse-phase high-performance liquid chromatography (RP-HPLC) method can be employed for the analysis of this compound.[1]

Methodology:

-

Column: A Newcrom R1 column is a suitable choice.[1]

-

Mobile Phase: A mixture of acetonitrile (MeCN), water, and an acid modifier. For general purposes, phosphoric acid can be used. For mass spectrometry compatible applications, formic acid should be used instead.[1]

-

Detection: UV detection at an appropriate wavelength.

-

Sample Preparation: Dissolve the sample in a suitable solvent, likely the mobile phase or a component of it, and filter through a 0.45 µm filter before injection.

-

Data Analysis: The retention time and peak area are used to identify and quantify the compound, respectively, by comparison with a standard of known concentration.

Synthesis of 2-(2-Aminothiazol-4-yl)acetic acid hydrochloride

The synthesis of 2-(2-Aminothiazol-4-yl)acetic acid hydrochloride can be achieved through the reaction of thiourea with 4-chloroacetoacetyl chloride.[7]

Materials:

-

Thiourea

-

4-chloroacetoacetyl chloride

-

Methylene chloride

-

Water

Procedure:

-

Prepare a solution of 4-chloroacetoacetyl chloride in methylene chloride. This can be obtained by the chlorination of diketene in methylene chloride at -20 to -25 °C.[7]

-

In a separate reaction vessel, prepare a suspension of thiourea in water and cool it to +5 °C.[7]

-

Add the 4-chloroacetoacetyl chloride solution dropwise to the stirred thiourea suspension while maintaining the temperature between +5 to +7 °C.[7]

-

After the addition is complete, continue stirring at the same temperature for approximately 30 minutes.[7]

-

Remove the cooling bath and allow the reaction mixture to warm to room temperature (around 25-27 °C) while stirring for an additional 60 minutes.[7]

-

Cool the reaction mixture in a refrigerator to precipitate the product.[7]

-

Isolate the colorless crystals of 2-(2-aminothiazol-4-yl)-acetic acid hydrochloride by filtration.[7]

References

- 1. 2-Aminothiazol-5-acetic acid | SIELC Technologies [sielc.com]

- 2. 2-Aminothiazole-5-acetic acid 97% | CAS: 52454-66-7 | AChemBlock [achemblock.com]

- 3. 52454-66-7|this compound|BLD Pharm [bldpharm.com]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. (2-Amino-1,3-thiazol-4-yl)acetic acid | C5H6N2O2S | CID 34665 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 2-Aminothiazole-4-acetic acid(29676-71-9) IR Spectrum [chemicalbook.com]

- 7. US4391979A - Process for the preparation of (2-amino-thiazol-4yl)-acetic acid hydrochloride - Google Patents [patents.google.com]

An In-depth Technical Guide to 2-(2-Aminothiazol-5-yl)acetic acid (CAS 52454-66-7)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-(2-Aminothiazol-5-yl)acetic acid (CAS 52454-66-7), a heterocyclic compound of significant interest in medicinal chemistry. The 2-aminothiazole scaffold is a privileged structure found in a wide array of biologically active molecules, including approved pharmaceuticals. This document details the physicochemical properties, synthesis, known biological activities, and potential applications of this compound, serving as a valuable resource for researchers engaged in drug discovery and development.

Physicochemical Properties

This compound is a solid organic compound. A summary of its key physicochemical properties is presented in Table 1.

| Property | Value | Source |

| CAS Number | 52454-66-7 | N/A |

| Molecular Formula | C₅H₆N₂O₂S | [1] |

| Molecular Weight | 158.18 g/mol | [1] |

| Appearance | Solid (predicted) | N/A |

| Melting Point | Not available | N/A |

| Boiling Point | Not available | N/A |

| Solubility | Not available | N/A |

| pKa | Not available | N/A |

Synthesis

The synthesis of this compound can be achieved through the Hantzsch thiazole synthesis, a classical and widely used method for the preparation of thiazole derivatives. This reaction involves the condensation of a thiourea with an α-halocarbonyl compound.

A general synthetic workflow is depicted below:

Experimental Protocol (General)

The following is a generalized experimental protocol for the synthesis of this compound based on the Hantzsch thiazole synthesis.

Materials:

-

Thiourea

-

An appropriate α-halo-γ-ketoacid or its ester derivative (e.g., ethyl 4-chloroacetoacetate for the 4-yl isomer)

-

Solvent (e.g., ethanol, water)

-

Base (e.g., sodium acetate, ammonia) for neutralization if necessary

-

Acid (e.g., hydrochloric acid) for hydrolysis if starting with an ester

Procedure:

-

Reaction Setup: Dissolve thiourea in a suitable solvent (e.g., water or ethanol) in a reaction flask equipped with a stirrer and a condenser.

-

Addition of α-Halocarbonyl: Slowly add the α-halocarbonyl compound to the thiourea solution. The reaction is often exothermic and may require cooling to maintain a controlled temperature.

-

Reaction: Stir the mixture at room temperature or with gentle heating for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC).

-

Work-up and Isolation:

-

If the product precipitates, it can be isolated by filtration.

-

If the reaction is performed in an acidic medium, neutralization with a base will precipitate the product.

-

If an ester was used as the starting material, the resulting thiazole ester is hydrolyzed by heating with an acid or base to yield the carboxylic acid.

-

-

Purification: The crude product can be purified by recrystallization from a suitable solvent to obtain the pure this compound.

Note: This is a generalized protocol. Specific reaction conditions such as temperature, reaction time, and purification methods may need to be optimized for the synthesis of the 5-yl isomer.

Spectroscopic Data (Predicted)

¹H NMR Spectroscopy

The predicted ¹H NMR spectrum in DMSO-d₆ would likely show the following signals:

| Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ~12.5 | Broad Singlet | -COOH |

| ~7.2 | Broad Singlet | -NH₂ |

| ~7.0 | Singlet | Thiazole-H4 |

| ~3.5 | Singlet | -CH₂- |

¹³C NMR Spectroscopy

The predicted ¹³C NMR spectrum in DMSO-d₆ would likely show the following signals:

| Chemical Shift (δ, ppm) | Assignment |

| ~172 | C=O (Carboxylic acid) |

| ~168 | C2 (Thiazole, C-NH₂) |

| ~145 | C4 (Thiazole) |

| ~125 | C5 (Thiazole) |

| ~30 | -CH₂- |

Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic absorption bands for the functional groups present:

| Wavenumber (cm⁻¹) | Assignment |

| 3400-3200 | N-H stretching (amine) |

| 3300-2500 | O-H stretching (carboxylic acid) |

| ~1700 | C=O stretching (carboxylic acid) |

| ~1620 | N-H bending (amine) |

| ~1550 | C=N stretching (thiazole ring) |

Mass Spectrometry

The electron ionization mass spectrum (EI-MS) is expected to show a molecular ion peak (M⁺) at m/z = 158, corresponding to the molecular weight of the compound.

Biological Activity and Applications

The 2-aminothiazole moiety is a key pharmacophore in a number of clinically used drugs and biologically active compounds. Derivatives of 2-aminothiazole have been reported to possess a wide range of pharmacological activities.

Antimicrobial Activity

The 2-aminothiazole scaffold is present in several antimicrobial agents. The mechanism of action is often attributed to the inhibition of essential bacterial enzymes. While specific data for this compound is limited, it is a valuable starting material for the synthesis of novel antimicrobial candidates.

Anticancer Activity

Many 2-aminothiazole derivatives have demonstrated potent anticancer activity. For instance, Dasatinib, a tyrosine kinase inhibitor used in the treatment of chronic myeloid leukemia, contains a 2-aminothiazole core. It is plausible that derivatives of this compound could be explored as potential anticancer agents.

Anti-inflammatory Activity

Certain 2-aminothiazole derivatives have been shown to possess anti-inflammatory properties, potentially through the inhibition of pro-inflammatory cytokines or enzymes involved in the inflammatory cascade.

Signaling Pathways

While a specific signaling pathway for this compound has not been elucidated, its derivatives, particularly in the context of cancer, are often designed to target protein kinases. A simplified representation of a generic kinase signaling pathway that could be a target for derivatives of this compound is shown below.

Conclusion

This compound is a versatile heterocyclic building block with significant potential in drug discovery and development. Its synthesis is accessible through established methods, and the 2-aminothiazole core is associated with a broad spectrum of biological activities. This technical guide provides a foundation for researchers to further explore the chemistry and pharmacology of this compound and its derivatives in the quest for novel therapeutic agents. Further experimental work is required to fully characterize its physicochemical properties, biological activity, and mechanism of action.

References

Elucidation of (2-Amino-1,3-thiazol-5-yl)acetic acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure, properties, and analytical methodologies for the characterization of (2-Amino-1,3-thiazol-5-yl)acetic acid. Due to the limited availability of specific experimental data for this particular isomer in public literature, this guide combines established chemical principles with data from closely related analogs to present a robust framework for its synthesis and structural elucidation.

Compound Identity and Properties

(2-Amino-1,3-thiazol-5-yl)acetic acid is a heterocyclic compound incorporating a thiazole ring, an amino group, and an acetic acid moiety. Its chemical properties are summarized in the table below.

| Property | Value | Source |

| IUPAC Name | 2-(2-aminothiazol-5-yl)acetic acid | - |

| CAS Number | 52454-66-7 | [1][2] |

| Molecular Formula | C₅H₆N₂O₂S | [1][2] |

| Molecular Weight | 158.18 g/mol | [1][2] |

| Canonical SMILES | NC1=NC=C(CC(=O)O)S1 | [1] |

Hypothetical Spectroscopic Data for Structure Elucidation

| Spectroscopic Data | Expected Observations for (2-Amino-1,3-thiazol-5-yl)acetic acid |

| ¹H NMR | - Thiazole Proton (H4): A singlet expected around δ 7.0-7.5 ppm. The chemical shift will differ from the H5 proton in the 4-yl isomer. - Methylene Protons (-CH₂-): A singlet expected around δ 3.5-4.0 ppm. - Amino Protons (-NH₂): A broad singlet, exchangeable with D₂O, expected around δ 7.0-7.5 ppm. - Carboxylic Acid Proton (-COOH): A broad singlet, exchangeable with D₂O, expected at δ > 10 ppm. |

| ¹³C NMR | - Thiazole C2: Expected around δ 168-172 ppm. - Thiazole C4: Expected around δ 140-145 ppm. - Thiazole C5: Expected around δ 120-125 ppm. - Methylene Carbon (-CH₂-): Expected around δ 30-35 ppm. - Carboxyl Carbon (-COOH): Expected around δ 170-175 ppm. |

| IR (Infrared) Spectroscopy | - N-H Stretching (Amine): Broad absorption band in the range of 3100-3400 cm⁻¹. - O-H Stretching (Carboxylic Acid): Very broad absorption in the range of 2500-3300 cm⁻¹. - C=O Stretching (Carboxylic Acid): Strong absorption around 1700-1730 cm⁻¹. - C=N Stretching (Thiazole): Absorption in the range of 1620-1650 cm⁻¹. - C-S Stretching: Absorption in the range of 600-800 cm⁻¹. |

| Mass Spectrometry (MS) | - Molecular Ion Peak [M]⁺: Expected at m/z = 158. - Major Fragmentation Peaks: Loss of COOH (m/z = 113), and other fragments corresponding to the thiazole ring structure. |

Experimental Protocols

The following are generalized experimental protocols for the synthesis and characterization of aminothiazole acetic acid derivatives, adaptable for the specific synthesis of the 5-yl isomer.

Synthesis via Hantzsch Thiazole Synthesis (Generalized)

A common method for synthesizing 2-aminothiazole derivatives is the Hantzsch thiazole synthesis. For (2-Amino-1,3-thiazol-5-yl)acetic acid, a plausible route would involve the reaction of a β-halo-γ-keto ester with thiourea.

Materials:

-

Appropriate β-halo-γ-keto ester

-

Thiourea

-

Ethanol (or other suitable solvent)

-

Sodium bicarbonate solution (10%)

-

Hydrochloric acid (for acidification)

Procedure:

-

Dissolve the β-halo-γ-keto ester and an equimolar amount of thiourea in ethanol.

-

Reflux the mixture for a specified time, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture and neutralize with a 10% sodium bicarbonate solution to precipitate the thiazole derivative.

-

Filter the precipitate, wash with water and ethanol, and dry.

-

Further purification can be achieved by recrystallization from a suitable solvent.

Spectroscopic Analysis

Instrumentation:

-

NMR Spectrometer (e.g., Bruker, 400 MHz or higher)

-

FT-IR Spectrometer

-

Mass Spectrometer (e.g., LC-MS)

Sample Preparation:

-

NMR: Dissolve the sample in a deuterated solvent such as DMSO-d₆ or D₂O.

-

IR: Prepare a KBr pellet or use an ATR accessory.

-

MS: Dissolve the sample in a suitable solvent for injection into the mass spectrometer.

Data Acquisition:

-

Acquire ¹H and ¹³C NMR spectra at room temperature.

-

Record the IR spectrum over the range of 4000-400 cm⁻¹.

-

Obtain the mass spectrum using an appropriate ionization technique (e.g., ESI).

Visualizations

Chemical Structure

Caption: Chemical structure of (2-Amino-1,3-thiazol-5-yl)acetic acid.

Logical Workflow for Structure Elucidation

Caption: Experimental workflow for the synthesis and structure elucidation.

Hypothetical Signaling Pathway in Cancer Therapy

2-Aminothiazole derivatives have been investigated for their anticancer properties, with some acting as kinase inhibitors.[3][4] A potential mechanism of action involves the inhibition of the Epidermal Growth Factor Receptor (EGFR) signaling pathway, which is often dysregulated in cancer.[5][6][7][8][9]

Caption: Potential inhibition of the EGFR signaling pathway by a 2-aminothiazole derivative.

References

- 1. 2-Aminothiazole-5-acetic acid 97% | CAS: 52454-66-7 | AChemBlock [achemblock.com]

- 2. 52454-66-7 CAS Manufactory [m.chemicalbook.com]

- 3. benchchem.com [benchchem.com]

- 4. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 6. creative-diagnostics.com [creative-diagnostics.com]

- 7. Epidermal Growth Factor Receptor (EGFR) Signaling [sigmaaldrich.com]

- 8. aacrjournals.org [aacrjournals.org]

- 9. lifesciences.danaher.com [lifesciences.danaher.com]

An In-depth Technical Guide to the Mechanism of Action of 2-Aminothiazole Derivatives

The 2-aminothiazole scaffold is a privileged heterocyclic structure that forms the core of numerous biologically active compounds, including several clinically approved drugs like Dasatinib and Alpelisib.[1][2] Its versatility allows for diverse chemical modifications, leading to derivatives with a wide spectrum of therapeutic applications, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective activities.[1][3][4][5] This technical guide provides a comprehensive overview of the molecular mechanisms of action of 2-aminothiazole derivatives, supported by quantitative data, detailed experimental protocols, and pathway visualizations for researchers and drug development professionals.

Anticancer Mechanisms of Action

2-aminothiazole derivatives exert their anticancer effects through the modulation of multiple cellular pathways critical for cancer cell proliferation, survival, and metastasis. The primary mechanisms include the inhibition of key protein kinases, disruption of microtubule dynamics, and the subsequent induction of cell cycle arrest and apoptosis.[1][6][7]

Inhibition of Protein Kinases

Protein kinases are crucial regulators of cell signaling and are frequently dysregulated in cancer. The 2-aminothiazole core serves as an effective hinge-binding scaffold for many kinase inhibitors.[8][9][10]

-

Cyclin-Dependent Kinases (CDKs): CDKs are essential for cell cycle progression.[8] Certain 2-aminothiazole derivatives function as potent, ATP-competitive inhibitors of CDKs, particularly CDK2.[1][8] For instance, SNS-032 (formerly BMS-387032) inhibits CDK2/cyclin E with an IC50 value of 48 nM, leading to the suppression of retinoblastoma (Rb) protein phosphorylation, cell cycle arrest, and apoptosis.[1][11] This inhibition prevents the transition from the G1 to the S phase of the cell cycle.

-

Aurora Kinases: These kinases are critical for mitotic events, and their overexpression is linked to tumorigenesis.[12] 2-aminothiazole derivatives have been developed as inhibitors of Aurora kinases A and B, which play roles in centrosome maturation and chromosome segregation.[12][13] Inhibition of these kinases leads to mitotic failure and subsequent cell death.

-

Src Family and Abl Kinases: Dasatinib, a potent anticancer drug, features a 2-aminothiazole core and functions as a pan-Src and Abl kinase inhibitor.[1][9] It is used in the treatment of chronic myelogenous leukemia (CML).[9] Other derivatives have also shown potent and selective inhibitory activity against human K562 leukemia cells.[1]

-

PI3K/mTOR Pathway: The phosphatidylinositol 3-kinase (PI3K)/mTOR pathway is a critical signaling cascade for cell growth and survival. Alpelisib, an approved drug for breast cancer, is an α-specific PI3K inhibitor built upon the 2-aminothiazole scaffold.[1][2] Other derivatives have demonstrated potent inhibition of PI3K and mTOR, with IC50 values as low as 13 nM against PI3Kα.[1]

-

Allosteric Inhibition of Protein Kinase CK2: Uniquely, some 2-aminothiazole derivatives act as selective allosteric modulators of protein kinase CK2.[14][15] Instead of competing with ATP, they bind to a novel, non-conserved allosteric pocket on the catalytic α-subunit.[15][16] This mode of action confers remarkable selectivity.[15] The lead compound 27 (2-hydroxy-4-((4-(naphthalen-2-yl)thiazol-2-yl)amino)benzoic acid) shows submicromolar potency against CK2α (IC50 = 0.6 µM) and induces apoptosis in renal cell carcinoma cells.[14][16]

Inhibition of Tubulin Polymerization

Microtubules, dynamic polymers of α- and β-tubulin, are essential for forming the mitotic spindle during cell division, making them a key target for anticancer drugs.[17][18] Many 2-aminothiazole derivatives inhibit tubulin polymerization by binding to the colchicine-binding site on β-tubulin.[1][17][18][19] This disruption of microtubule dynamics activates the spindle assembly checkpoint, leading to cell cycle arrest in the G2/M phase and subsequent induction of apoptosis.[17][18]

Induction of Apoptosis and Cell Cycle Arrest

A common consequence of kinase or tubulin inhibition by 2-aminothiazole derivatives is the induction of programmed cell death (apoptosis).[20] This is often mediated through the intrinsic pathway, characterized by a shift in the Bax/Bcl-2 ratio, which increases mitochondrial membrane permeability.[20] This leads to the release of cytochrome c and the activation of the caspase cascade.[20] Concurrently, these compounds cause cell cycle arrest, most commonly at the G2/M checkpoint for tubulin inhibitors or the G0/G1 checkpoint for CDK inhibitors, preventing cancer cell proliferation.[17][20]

Quantitative Data: Anticancer Activity

The following tables summarize the in vitro efficacy of representative 2-aminothiazole derivatives.

Table 1: In Vitro Cytotoxicity (IC₅₀) of Selected 2-Aminothiazole Derivatives

| Compound/Derivative | Cancer Cell Line | IC₅₀ Value | Reference |

|---|---|---|---|

| SNS-032 (BMS-387032) | A2780 (Ovarian) | 95 nM | [1] |

| Compound 21 | K562 (Leukemia) | 16.3 µM | [1] |

| Compound 23 | HepG2 (Liver) | 0.51 mM | [1] |

| Compound 24 | PC12 (Pheochromocytoma) | 0.298 mM | [1] |

| OMS5 | A549 (Lung) | 22.13 µM | [21] |

| OMS14 | MCF-7 (Breast) | 61.03 µM | [21] |

| TH-39 | K562 (Leukemia) | 0.78 µM |[20] |

Table 2: Kinase Inhibitory Activity of Selected 2-Aminothiazole Derivatives

| Compound/Derivative | Target Kinase | IC₅₀ Value | Reference |

|---|---|---|---|

| SNS-032 (BMS-387032) | CDK2/cyclin E | 48 nM | [1] |

| Alpelisib derivative | PI3Kα | 13 nM | [1] |

| Compound 4 | CDK2 | 20 nM | [8] |

| Compound 42 | CDK2/cyclin A | 0.9 nM | [10] |

| Compound 27 (Allosteric) | CK2α | 0.6 µM | [14][16] |

| KY-05009 | TNIK | 9 nM |[1] |

Table 3: Tubulin Polymerization Inhibition by Selected 2-Aminothiazole Derivatives

| Compound/Derivative | Tubulin Polymerization IC₅₀ (µM) | Reference |

|---|---|---|

| Compound 61c | 0.89 µM | [1] |

| Compound 5t | 0.72 µM | [17][18] |

| Compound 7c | 2.00 µM | [19] |

| Compound 9a | 2.38 µM |[19] |

Visualizations: Anticancer Signaling Pathways

Caption: Diverse anticancer mechanisms of 2-aminothiazole derivatives.

Caption: Pathway of apoptosis induction via tubulin inhibition.

Antimicrobial Mechanisms of Action

2-aminothiazole derivatives exhibit broad-spectrum activity against various bacterial and fungal pathogens.[22][23][24] Their mechanisms often involve the inhibition of enzymes essential for microbial viability but absent in humans, providing a degree of selective toxicity.

-

Antibacterial Action: A key target in bacteria is the cell wall biosynthesis pathway. Some derivatives inhibit MurB , an enzyme involved in the synthesis of peptidoglycan, a critical component of the bacterial cell wall.[22][23][24] Another identified target is FabH (β-ketoacyl-acyl carrier protein synthase III), which initiates the bacterial fatty acid synthesis (FAS II) cycle, a pathway distinct from that in humans.[25][26]

-

Antifungal Action: The primary mechanism of antifungal activity is the inhibition of ergosterol biosynthesis. Derivatives have been shown to target CYP51 (lanosterol 14α-demethylase), a crucial enzyme in the pathway that produces ergosterol, the main sterol component of the fungal cell membrane.[22][23][24] Inhibition of CYP51 disrupts membrane integrity, leading to fungal cell death.

Quantitative Data: Antimicrobial Activity

Table 4: Minimum Inhibitory Concentration (MIC) of Selected 2-Aminothiazole Derivatives

| Compound/Derivative | Target Organism | MIC (µg/mL) | Reference |

|---|---|---|---|

| Piperazinyl derivative (121d) | Staphylococcus aureus (MRSA) | 4 | [24] |

| Piperazinyl derivative (121d) | Escherichia coli | 8 | [24] |

| Compound 21 | Staphylococcus aureus (MRSA) | 2 - 4 | [27] |

| Thiazolyl-thiourea (124) | Staphylococcus epidermidis | 4 - 16 | [24] |

| N-(3-Chlorobenzoyl)-... (55) | Mycobacterium tuberculosis | 0.008 | [24] |

| Compound 8 | Enterobacter cloacae | Potent Activity | [22][23] |

| Compound 1 | Trichophyton viride | Potent Activity |[22][23] |

Visualizations: Antimicrobial Mechanisms and Workflow

References

- 1. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 5. [PDF] An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities | Semantic Scholar [semanticscholar.org]

- 6. 2-Aminothiazole: structural characteristics and its derivatives as anti-cancer agents_Chemicalbook [chemicalbook.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Development of highly potent and selective diaminothiazole inhibitors of cyclin-dependent kinases - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchwithrutgers.com [researchwithrutgers.com]

- 12. mdpi.com [mdpi.com]

- 13. 2-Amino Thiazole Derivatives as Prospective Aurora Kinase Inhibitors against Breast Cancer: QSAR, ADMET Prediction, Molecular Docking, and Molecular Dynamic Simulation Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. 2-Aminothiazole derivatives as selective allosteric modulators of the protein kinase CK2. Part 1: Identification of an allosteric binding site - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. 2-Arylamino-4-Amino-5-Aroylthiazoles. “One-Pot” Synthesis and Biological Evaluation of a New Class of Inhibitors of Tubulin Polymerization - PMC [pmc.ncbi.nlm.nih.gov]

- 18. benchchem.com [benchchem.com]

- 19. pubs.acs.org [pubs.acs.org]

- 20. benchchem.com [benchchem.com]

- 21. pubs.acs.org [pubs.acs.org]

- 22. tandfonline.com [tandfonline.com]

- 23. Functionally substituted 2-aminothiazoles as antimicrobial agents: in vitro and in silico evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. benchchem.com [benchchem.com]

- 25. mdpi.com [mdpi.com]

- 26. Improving Antimicrobial Activity and Physico-Chemical Properties by Isosteric Replacement of 2-Aminothiazole with 2-Aminooxazole - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Design and synthesis of 2-aminothiazole based antimicrobials targeting MRSA - PubMed [pubmed.ncbi.nlm.nih.gov]

The Multifaceted Biological Activities of 2-Aminothiazole Compounds: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 2-aminothiazole scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a wide spectrum of biological activities that have positioned it as a cornerstone for the development of novel therapeutics. This technical guide provides an in-depth overview of the significant anticancer, antimicrobial, and anti-inflammatory properties of 2-aminothiazole derivatives. It includes a compilation of quantitative data, detailed experimental protocols for key assays, and visualizations of the underlying molecular mechanisms to facilitate further research and drug development in this promising area.

Anticancer Activity of 2-Aminothiazole Derivatives

2-Aminothiazole derivatives have shown potent cytotoxic effects against a variety of human cancer cell lines.[1][2][3][4][5][6][7] Their anticancer activity is often attributed to the induction of apoptosis, cell cycle arrest, and the inhibition of key signaling pathways crucial for cancer cell proliferation and survival.[8][9]

Quantitative Anticancer Activity Data

The in vitro cytotoxic activity of various 2-aminothiazole derivatives is commonly assessed by determining their half-maximal inhibitory concentration (IC50) against different cancer cell lines. The following table summarizes representative IC50 values from various studies.

| Compound/Derivative | Cancer Cell Line | IC50 Value | Reference |

| Ethyl 2-[2-(dibutylamino)acetamido]thiazole-4-carboxylate | Panc-1 (Pancreatic) | 43.08 µM | [10] |

| Ethyl 2-[2-(4-methylpiperidin-1-yl)acetamido]thiazole-carboxylate | Panc-1 (Pancreatic) | > 50% inhibition at 90 µM | [10] |

| TH-39 | K562 (Leukemia) | 0.78 µM | [9] |

| Compound 23 | HepG2 (Liver) | 0.51 mM | [9] |

| Compound 24 | HepG2 (Liver) | 0.57 mM | [9] |

| Compound 23 | PC12 (Pheochromocytoma) | 0.309 mM | [9] |

| Compound 24 | PC12 (Pheochromocytoma) | 0.298 mM | [9] |

| HS-113 | HCC (Hepatocellular Carcinoma) | Dose-dependent growth suppression | [11] |

| Compound 17b | MCF-7 (Breast) | 1.86 µM | [11] |

| Dasatinib (BMS-354825) | Pan-Src expressing cells | Nanomolar to subnanomolar | [12][13] |

| 2-hydroxy-4-((4-(naphthalen-2-yl)thiazol-2-yl)amino)benzoic acid (27) | CK2α | 0.6 µM | [14] |

| Compound 14 (CDK2 inhibitor) | A2780 (Ovarian) | IC50 in 1-10 nM range | [15] |

Mechanisms of Anticancer Action

The anticancer effects of 2-aminothiazole derivatives are mediated through several key cellular mechanisms:

-

Induction of Apoptosis: Many 2-aminothiazole compounds trigger programmed cell death in cancer cells.[8] This is often achieved by modulating the expression of the Bcl-2 family of proteins, leading to a decrease in the anti-apoptotic protein Bcl-2 and an increase in the pro-apoptotic protein Bax.[9] This shift in the Bax/Bcl-2 ratio promotes the release of cytochrome c from the mitochondria, activating the caspase cascade and leading to apoptosis.[16][17]

-

Cell Cycle Arrest: These compounds can halt the proliferation of cancer cells by arresting the cell cycle at specific checkpoints, most commonly the G0/G1 or G2/M phases.[6][8] This prevents the cancer cells from proceeding through division and ultimately leads to a reduction in tumor growth.

-

Kinase Inhibition: A significant number of 2-aminothiazole derivatives function as potent inhibitors of various protein kinases that are often dysregulated in cancer.[18] These include Src family kinases, Cyclin-Dependent Kinases (CDKs), Aurora kinases, and Casein Kinase 2 (CK2).[12][13][14][15][19][20][21] By blocking the activity of these kinases, the compounds disrupt the signaling pathways that drive cancer cell growth, proliferation, and survival.

Caption: General experimental workflow for in vitro anticancer evaluation of 2-aminothiazole derivatives.

Caption: Simplified signaling pathway of apoptosis induction by 2-aminothiazole derivatives.

Caption: Mechanism of action for 2-aminothiazole derivatives as kinase inhibitors.

Experimental Protocols for Anticancer Activity

This colorimetric assay is widely used to assess the metabolic activity of cells, which is an indicator of cell viability and proliferation.[11][22][23]

-

Principle: Metabolically active cells reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals.[22] The amount of formazan produced is proportional to the number of viable cells.

-

Procedure:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.[22]

-

Compound Treatment: Treat the cells with various concentrations of the 2-aminothiazole derivatives and incubate for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control.[22]

-

MTT Addition: After incubation, add MTT solution (typically 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.[24]

-

Formazan Solubilization: Carefully remove the medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.[22]

-

Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.[22]

-

Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value from the dose-response curve.

-

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[2][5][8][25]

-

Principle: In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is labeled with a fluorochrome (e.g., FITC) to detect exposed PS. Propidium iodide (PI) is a fluorescent dye that can only enter cells with compromised membranes, thus staining late apoptotic and necrotic cells.

-

Procedure:

-

Cell Treatment: Treat cells with the 2-aminothiazole compound for the desired time.

-

Cell Harvesting: Harvest both adherent and floating cells and wash with cold PBS.[2]

-

Staining: Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and PI to the cell suspension.[2]

-

Incubation: Incubate the cells in the dark at room temperature for 15-20 minutes.[8]

-

Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Viable cells are Annexin V-negative and PI-negative. Early apoptotic cells are Annexin V-positive and PI-negative. Late apoptotic/necrotic cells are both Annexin V-positive and PI-positive.[8]

-

This method determines the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).[1][3][4][10][26]

-

Principle: PI stoichiometrically binds to DNA, and the fluorescence intensity is directly proportional to the DNA content. Cells in the G2/M phase have twice the DNA content of cells in the G0/G1 phase.

-

Procedure:

-

Cell Treatment and Harvesting: Treat cells with the compound, then harvest and wash them.

-

Fixation: Fix the cells in cold 70% ethanol while vortexing to prevent clumping. This permeabilizes the cells.[3][26]

-

RNAse Treatment: Treat the cells with RNase to degrade RNA, ensuring that PI only stains DNA.[3][26]

-

PI Staining: Resuspend the cells in a PI staining solution.[3][26]

-

Flow Cytometry Analysis: Analyze the cells using a flow cytometer. The DNA content is measured, and the percentage of cells in each phase of the cell cycle is quantified.

-

This technique is used to detect and quantify specific proteins involved in the apoptotic pathway, such as Bcl-2 and Bax.[17][27][28][29][30]

-

Principle: Proteins are separated by size using gel electrophoresis, transferred to a membrane, and then probed with specific antibodies.

-

Procedure:

-

Protein Extraction: Lyse the treated and control cells to extract total protein.

-

Protein Quantification: Determine the protein concentration of each sample.

-

SDS-PAGE: Separate the proteins by size on a polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.

-

Blocking: Block the membrane to prevent non-specific antibody binding.

-

Antibody Incubation: Incubate the membrane with primary antibodies specific for the proteins of interest (e.g., Bcl-2, Bax, Caspase-3), followed by incubation with a secondary antibody conjugated to an enzyme.

-

Detection: Detect the protein bands using a chemiluminescent or fluorescent substrate and image the membrane.

-

Analysis: Quantify the band intensities to determine the relative expression levels of the target proteins.

-

Antimicrobial Activity of 2-Aminothiazole Derivatives

2-aminothiazole derivatives have demonstrated significant activity against a broad range of microorganisms, including Gram-positive and Gram-negative bacteria, as well as fungi.[9][25][26][31][32]

Quantitative Antimicrobial Activity Data

The antimicrobial efficacy of these compounds is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that inhibits the visible growth of a microorganism.

| Compound/Derivative | Target Organism | MIC (µg/mL) | Reference |

| Piperazinyl derivative (121d) | Staphylococcus aureus (MRSA) | 4 | [31] |

| Piperazinyl derivative (121d) | Escherichia coli | 8 | [31] |

| Thiazolyl-thiourea (124) | Staphylococcus aureus | 4 - 16 | [31] |

| Thiazolyl-thiourea (124) | Staphylococcus epidermidis | 4 - 16 | [31] |

| N-(3-Chlorobenzoyl)-4-(2-pyridinyl)-1,3-thiazol-2-amine (55) | Mycobacterium tuberculosis | 0.008 | [31] |

| Thiourea derivative (3) | Gram-positive cocci | 2 - 32 | [31] |

| Thiourea derivative (9) | Gram-positive cocci | 2 - 32 | [31] |

| Functionally substituted derivatives | Various bacteria and fungi | Potent activity, often better than reference drugs | [28] |

Experimental Protocol for Antimicrobial Activity

This is a standard method for determining the MIC of an antimicrobial agent.[12][14][19][33][34]

-

Principle: A standardized inoculum of the test microorganism is exposed to serial dilutions of the antimicrobial agent in a liquid growth medium. The MIC is the lowest concentration that shows no visible growth.

-

Procedure:

-

Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., to 0.5 McFarland standard).[12]

-

Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the 2-aminothiazole compound in a suitable broth medium.[33]

-

Inoculation: Inoculate each well with the standardized bacterial or fungal suspension. Include a positive control (no compound) and a negative control (no microorganism).[33]

-

Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).[33]

-

MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound in which no growth is observed.[33]

-

Anti-inflammatory Activity of 2-Aminothiazole Derivatives

Several 2-aminothiazole derivatives have been reported to possess anti-inflammatory properties.[1][2][3][4][7] Their mechanism of action often involves the inhibition of pro-inflammatory mediators.

Mechanism of Anti-inflammatory Action

A key mechanism of the anti-inflammatory activity of these compounds is the inhibition of nitric oxide (NO) production in macrophages stimulated with lipopolysaccharide (LPS).[35][36] Overproduction of NO is a hallmark of inflammation. By reducing NO levels, these compounds can mitigate the inflammatory response. This is often associated with the downregulation of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) expression.[37]

Caption: Inhibition of LPS-induced inflammatory pathways in macrophages by 2-aminothiazole derivatives.

Experimental Protocol for Anti-inflammatory Activity

This assay measures the level of nitrite, a stable product of NO, in the culture medium of LPS-stimulated macrophages.[35][36][38]

-

Principle: The Griess reagent reacts with nitrite to produce a colored azo compound, the absorbance of which can be measured spectrophotometrically.

-

Procedure:

-

Cell Culture: Seed RAW 264.7 macrophage cells in a 96-well plate.[35]

-

Treatment: Pre-treat the cells with various concentrations of the 2-aminothiazole compound for a specified time, followed by stimulation with LPS (e.g., 1 µg/mL).[35]

-

Incubation: Incubate the cells for 24 hours.

-

Griess Reaction: Collect the cell culture supernatant and mix it with the Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine).[36]

-

Absorbance Measurement: After a short incubation at room temperature, measure the absorbance at 540 nm.[36]

-

Data Analysis: Quantify the nitrite concentration using a sodium nitrite standard curve and determine the inhibitory effect of the compound on NO production.

-

Conclusion

The 2-aminothiazole scaffold represents a highly versatile and promising platform for the discovery and development of new therapeutic agents. The diverse biological activities, including potent anticancer, broad-spectrum antimicrobial, and significant anti-inflammatory effects, underscore the therapeutic potential of this class of compounds. The experimental protocols and mechanistic insights provided in this technical guide offer a framework for the systematic evaluation of novel 2-aminothiazole derivatives and the advancement of promising candidates towards clinical applications. Further research focusing on structure-activity relationship (SAR) studies and in vivo efficacy will be crucial in realizing the full therapeutic potential of this remarkable heterocyclic core.

References

- 1. Flow cytometry with PI staining | Abcam [abcam.com]

- 2. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 3. vet.cornell.edu [vet.cornell.edu]

- 4. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]

- 5. bosterbio.com [bosterbio.com]

- 6. researchgate.net [researchgate.net]

- 7. Anti-Inflammatory Activity and ROS Regulation Effect of Sinapaldehyde in LPS-Stimulated RAW 264.7 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]

- 9. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 10. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. protocols.io [protocols.io]

- 15. MTT assay protocol | Abcam [abcam.com]

- 16. Apoptosis induction in human leukemia cells by novel 2-amino-5-benzylthiazole derivatives | The Ukrainian Biochemical Journal [ukrbiochemjournal.org]

- 17. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 18. benchchem.com [benchchem.com]

- 19. m.youtube.com [m.youtube.com]

- 20. mdpi.com [mdpi.com]

- 21. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05601A [pubs.rsc.org]

- 22. benchchem.com [benchchem.com]

- 23. A comprehensive review on preliminary screening models for the evaluation of anti-cancer agents - IP Int J Compr Adv Pharmacol [ijcap.in]

- 24. researchhub.com [researchhub.com]

- 25. kumc.edu [kumc.edu]

- 26. ucl.ac.uk [ucl.ac.uk]

- 27. Western blot analysis for Bax, Bcl-2 and cleaved caspase 3 in vivo [bio-protocol.org]

- 28. Apoptosis western blot guide | Abcam [abcam.com]

- 29. researchgate.net [researchgate.net]

- 30. researchgate.net [researchgate.net]

- 31. texaschildrens.org [texaschildrens.org]

- 32. Functional Drug Screening in the Era of Precision Medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 33. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 34. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 35. Inhibition of Nitric Oxide (NO) Production in Lipopolysaccharide (LPS)-Activated Murine Macrophage RAW 264.7 Cells by the Norsesterterpene Peroxide, Epimuqubilin A - PMC [pmc.ncbi.nlm.nih.gov]

- 36. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 37. mdpi.com [mdpi.com]

- 38. mdpi.com [mdpi.com]

Pharmacokinetics of 2-Aminothiazole-4-Acetic Acid: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current understanding of the pharmacokinetics of 2-aminothiazole-4-acetic acid (ATAA). While comprehensive data from dedicated pharmacokinetic studies are limited, this document synthesizes available information on its absorption, transport, metabolism, and toxicology to serve as a resource for the scientific community.

Executive Summary

Direct and detailed pharmacokinetic profiling of 2-aminothiazole-4-acetic acid (ATAA) is not extensively documented in publicly available literature. However, existing research provides valuable insights into its biological interactions. Key findings indicate that ATAA and its derivatives are recognized by proton-coupled peptide transporters, PEPT1 and PEPT2, suggesting a likely mechanism for absorption. Furthermore, ATAA has been identified as a metabolite of the antibiotic cefiderocol in both human and animal liver cells, confirming its in vivo formation. Toxicological assessments have shown ATAA to be non-mutagenic in bacterial assays. This guide consolidates these findings, outlines relevant experimental protocols, and highlights significant knowledge gaps to inform future research and development efforts.

Absorption and Transport: Interaction with Peptide Transporters

The primary evidence for the absorption of 2-aminothiazole-4-acetic acid points towards its interaction with the H(+)/peptide cotransporters PEPT1 and PEPT2.[1] These transporters play a critical role in the intestinal absorption and renal reabsorption of di- and tripeptides, as well as a variety of peptide-like pharmaceutical compounds.[1]

Binding Affinity and Substrate Recognition

Studies have demonstrated that both 2-aminothiazole-4-acetic acid itself and its amino acid conjugates are substrates for PEPT1 and PEPT2.[1] The nature of the conjugation influences the binding affinity:

-

N-terminal conjugates (Xaa-ATAA) generally show medium to high affinity for both transporters.[1]

-

C-terminal conjugates (ATAA-Xaa) tend to have low to medium inhibitory capacity.[1]

-

Notably, the conjugate Val-ATAA has been identified as having a particularly high affinity for PEPT1, marking it as a subject of interest for further investigation.[1]

-

In silico modeling has also predicted an inherent affinity of the unconjugated 2-aminothiazole-4-acetic acid molecule for the PEPT1 transporter.[2]

Table 1: Summary of Quantitative Data on 2-Aminothiazole-4-Acetic Acid and its Derivatives

| Compound/Derivative | Parameter | Value/Observation | System | Reference |

| Val-ATAA | Binding Affinity (PEPT1) | High Affinity | In vitro | [1] |

| N-terminal Xaa-ATAA Conjugates | Binding Affinity (PEPT1/PEPT2) | Medium to High Affinity | In vitro | [1] |

| C-terminal ATAA-Xaa Conjugates | Binding Affinity (PEPT1/PEPT2) | Low to Medium Affinity | In vitro | [1] |

| 2-Aminothiazole-4-acetic acid | Mutagenicity (Ames Test) | Non-mutagenic | S. typhimurium & E. coli | [3] |

| 2-Aminothiazole-4-acetic acid | Metabolite of Cefiderocol | Identified | Human and Animal Hepatocytes | [4] |

Experimental Protocol: Peptide Transporter Inhibition Assay

The binding affinity of ATAA and its derivatives to peptide transporters is typically assessed through competitive inhibition assays. A common method involves measuring the inhibition of a radiolabeled substrate, such as [14C]glycylsarcosine ([14C]Gly-Sar), in a cell line that expresses the transporter of interest (e.g., Caco-2 cells for PEPT1).

Experimental Workflow:

-

Cell Culture: Cells stably expressing the target transporter (PEPT1 or PEPT2) are cultured to confluence.

-

Inhibition Assay: The cells are incubated with a fixed concentration of [14C]Gly-Sar in the presence of varying concentrations of the test compound (ATAA or its derivative).

-

Quantification: Following incubation, the cells are lysed, and the intracellular radioactivity is measured using liquid scintillation counting to determine the uptake of [14C]Gly-Sar.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the [14C]Gly-Sar uptake (IC50) is calculated. This value can be used to determine the inhibition constant (Ki), which reflects the binding affinity of the compound to the transporter.

Figure 1. General experimental workflow for determining the inhibitory activity of 2-aminothiazole-4-acetic acid derivatives on peptide transporters.

Metabolism

While dedicated metabolic studies of 2-aminothiazole-4-acetic acid are lacking, its role as a metabolite of a clinically used drug has been established.

Formation from Cefiderocol

Regulatory documents indicate that 2-aminothiazole-4-acetic acid is a metabolite of the siderophore cephalosporin antibiotic, cefiderocol.[4] ATAA was detected in in vitro studies using both human and animal hepatocytes, confirming that hepatic enzymes are capable of cleaving the parent compound to yield ATAA.[4] The specific metabolic pathways and enzymes responsible for this biotransformation are not detailed in the available information.

Distribution and Excretion

Currently, there is no published data on the tissue distribution, volume of distribution, or excretion routes and rates for 2-aminothiazole-4-acetic acid.

Toxicology

Limited toxicological evaluation of 2-aminothiazole-4-acetic acid has been performed.

Mutagenicity Assessment

A bacterial reverse mutation assay (Ames test) was conducted to evaluate the mutagenic potential of 2-aminothiazole-4-acetic acid. The compound was tested in various strains of Salmonella typhimurium and Escherichia coli. The results of this study indicated that 2-aminothiazole-4-acetic acid is not mutagenic, both in the presence and absence of metabolic activation.[3]

Potential Biological Pathways and Relationships

The interaction with PEPT1 and PEPT2 suggests a clear logical pathway for the potential absorption of 2-aminothiazole-4-acetic acid.

Figure 2. Logical relationship illustrating the role of peptide transporters in the potential absorption of 2-aminothiazole-4-acetic acid.

Conclusion and Future Directions

The current body of knowledge regarding the pharmacokinetics of 2-aminothiazole-4-acetic acid is incomplete. While its interaction with peptide transporters provides a plausible mechanism for absorption, and its non-mutagenic profile is encouraging, significant data gaps remain. To fully characterize its pharmacokinetic profile, further research is warranted in the following areas:

-

In vivo pharmacokinetic studies in animal models to determine key parameters such as Cmax, Tmax, AUC, half-life, and oral bioavailability.

-

Metabolite identification and profiling to elucidate the metabolic fate of ATAA beyond its formation from a parent drug.

-

Tissue distribution studies to understand its localization in the body.

-

Excretion studies to identify the primary routes of elimination.

A thorough understanding of these pharmacokinetic properties is essential for any future consideration of 2-aminothiazole-4-acetic acid or its derivatives in a drug development context.

References

- 1. Recognition of 2-aminothiazole-4-acetic acid derivatives by the peptide transporters PEPT1 and PEPT2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Bioavailability through PepT1: the role of computer modelling in intelligent drug design - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ncfinternational.it [ncfinternational.it]

- 4. accessdata.fda.gov [accessdata.fda.gov]

The Dual Nature of 2-Aminothiazole: A Privileged Scaffold in Medicinal Chemistry

An In-depth Technical Guide for Drug Discovery Professionals

Abstract

The 2-aminothiazole (2-AT) moiety is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a wide array of biologically active compounds, including several clinically approved drugs. Its versatile structure allows for diverse chemical modifications, leading to compounds with a broad spectrum of pharmacological activities, most notably in oncology. This technical guide provides a comprehensive review of the 2-aminothiazole core, covering its synthesis, mechanisms of action in key therapeutic areas, and the experimental protocols used for its evaluation. It aims to serve as a resource for researchers, scientists, and drug development professionals by presenting quantitative data in structured tables and visualizing complex biological and chemical processes.

Introduction: A Versatile Pharmacophore

The 2-aminothiazole is a five-membered heterocyclic ring containing a sulfur and two nitrogen atoms, with an amino group at the C2 position. This scaffold is a key structural component in numerous therapeutic agents, demonstrating its significance in drug design and development.[1] Its ability to act as a bioisostere for other functional groups and its capacity to form key hydrogen bond interactions with various biological targets contribute to its status as a privileged structure.[1]

Several marketed drugs incorporate the 2-aminothiazole core, highlighting its therapeutic success. Notable examples include:

-

Dasatinib: A potent oral tyrosine kinase inhibitor used in the treatment of chronic myeloid leukemia (CML).[2]

-

Alpelisib: A selective PI3Kα inhibitor approved for certain types of breast cancer.[2]

-

Famotidine: A histamine H2 receptor antagonist used to treat peptic ulcers.

-

Cefdinir: A third-generation cephalosporin antibiotic.

The wide range of biological activities associated with 2-AT derivatives includes anticancer, antimicrobial, anti-inflammatory, antiviral, and antihypertensive effects, making it a focal point of extensive research.[3]

Synthesis of 2-Aminothiazole Derivatives

The most prominent and versatile method for synthesizing the 2-aminothiazole core is the Hantzsch thiazole synthesis . This reaction typically involves the condensation of an α-haloketone with a thiourea or thioamide derivative.[4][5]

The Hantzsch Thiazole Synthesis Workflow

The general workflow for the Hantzsch synthesis is a straightforward and high-yielding process. It begins with an SN2 reaction between the sulfur of the thioamide and the α-carbon of the haloketone, followed by an intramolecular cyclization and dehydration to form the stable, aromatic thiazole ring.[4][6]

Experimental Protocol: Synthesis of 2-amino-4-phenylthiazole

This protocol is a representative example of the Hantzsch synthesis.[4]

Materials:

-

2-bromoacetophenone (5.0 mmol)

-

Thiourea (7.5 mmol)

-

Methanol (5 mL)

-

5% Sodium Carbonate (Na₂CO₃) solution (20 mL)

-

20 mL scintillation vial, stir bar, hot plate

-

Buchner funnel and side-arm flask

Procedure:

-

Combine 2-bromoacetophenone and thiourea in a 20 mL scintillation vial.

-

Add methanol and a stir bar to the vial.

-

Heat the mixture with stirring on a hot plate (approx. 100°C setting) for 30 minutes.

-

Remove the reaction from the heat and allow the solution to cool to room temperature.

-

Pour the reaction contents into a 100-mL beaker containing 20 mL of 5% Na₂CO₃ solution and swirl to mix. This neutralizes the HBr salt of the product, causing it to precipitate.

-

Isolate the solid product by vacuum filtration using a Buchner funnel.

-

Wash the filter cake with water to remove any residual salts.

-

Allow the collected solid to air dry on a watchglass before determining the mass and percent yield.

Pharmacological Activity: Focus on Anticancer Applications

While 2-AT derivatives have many biological activities, their role as anticancer agents is particularly well-documented. They can induce cytotoxicity in cancer cells through various mechanisms, including the inhibition of protein kinases, induction of apoptosis, and cell cycle arrest.[2][7]

Mechanism of Action: Kinase Inhibition

A primary mechanism by which 2-AT derivatives exert their anticancer effects is through the inhibition of protein kinases, which are crucial regulators of cell signaling pathways that control proliferation, survival, and migration.[2][8] The 2-AT scaffold serves as an excellent template for designing inhibitors that can target the ATP-binding site of kinases like BCR-ABL, SRC, PI3K, and CDKs.[9][10][11]

The drug Dasatinib, for example, is a multi-targeted kinase inhibitor whose primary target in CML is the BCR-ABL fusion protein. By binding to the ATP-binding site, it blocks downstream signaling and induces apoptosis in malignant cells.[9][12]

Quantitative Data: In Vitro Anticancer Activity

The cytotoxic potential of 2-aminothiazole derivatives is commonly assessed using in vitro assays on various cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) is a key metric for quantifying potency.

| Compound/Derivative | Target / Cancer Cell Line | Activity (IC₅₀ / GI₅₀) | Reference |

| Analogue 20 | H1299 (Lung Cancer) | 4.89 µM | [2] |

| Analogue 20 | SHG-44 (Glioma) | 4.03 µM | [2] |

| Dasatinib Analogue 21 | K562 (Leukemia) | 16.3 µM | [2] |

| Analogue 28 | HT29 (Colon Cancer) | 0.63 µM | [2] |

| Compound 3b | PI3Kα (Enzyme) | 0.086 µM | [13] |

| Compound 3b | mTOR (Enzyme) | 0.221 µM | [13] |

| Compound 24 | PI3K (Enzyme) | 2.33 nM | [14] |

| CDK9 Inhibitor 25 | Various Cancer Cell Lines | 0.64 - 2.01 µM | [14] |

| Aurora Kinase Inhibitors | Aurora Kinase (Enzyme) | Various (nM to µM) | [3][15] |

Experimental Protocol: MTT Assay for Cell Viability

The MTT assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity. It is widely used for screening anticancer compounds.[16][17]

Principle: Living cells possess mitochondrial dehydrogenases that reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into an insoluble purple formazan product. The amount of formazan produced is directly proportional to the number of viable cells.[16]

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

96-well flat-bottom sterile culture plates

-

2-Aminothiazole test compound

-

MTT solution (5 mg/mL in sterile PBS)

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

-

Cell Treatment: Prepare serial dilutions of the 2-aminothiazole test compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle-only wells as a negative control. Incubate for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: After the treatment period, add 10-20 µL of the 5 mg/mL MTT solution to each well.

-

Incubation: Incubate the plate for 2 to 4 hours at 37°C, protected from light. During this time, viable cells will convert the MTT into visible purple formazan crystals.

-

Solubilization: Carefully aspirate the medium containing MTT. Add 100-200 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals. Place the plate on an orbital shaker for ~15 minutes to ensure complete dissolution.

-

Absorbance Measurement: Read the absorbance of each well using a microplate reader at a wavelength between 550 and 600 nm (e.g., 570 nm). A reference wavelength (e.g., 630 nm) can be used for background subtraction.

-

Data Analysis: Calculate the percentage of cell viability for each treatment concentration relative to the untreated control cells. Plot the viability against the compound concentration to determine the IC₅₀ value.

Conclusion

The 2-aminothiazole scaffold continues to be a highly valuable and versatile core in medicinal chemistry. Its synthetic tractability, primarily through the robust Hantzsch synthesis, and its proven success in targeting a wide range of biological entities, especially protein kinases, ensure its continued relevance in drug discovery. The extensive body of research highlights its potential in developing novel therapeutics, particularly in oncology. Future efforts will likely focus on refining the structure-activity relationships of 2-AT derivatives to enhance potency and selectivity while minimizing off-target effects, further solidifying the legacy of this remarkable pharmacophore.

References

- 1. benchchem.com [benchchem.com]

- 2. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. chemhelpasap.com [chemhelpasap.com]

- 5. benchchem.com [benchchem.com]

- 6. youtube.com [youtube.com]

- 7. benchchem.com [benchchem.com]

- 8. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05601A [pubs.rsc.org]

- 9. What is the mechanism of Dasatinib? [synapse.patsnap.com]

- 10. aacrjournals.org [aacrjournals.org]

- 11. Discovery of aminothiazole inhibitors of cyclin-dependent kinase 2: synthesis, X-ray crystallographic analysis, and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Dasatinib: Mechanism of action and Safety_Chemicalbook [chemicalbook.com]

- 13. Design, synthesis, and biological evaluation of novel thiazole derivatives as PI3K/mTOR dual inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]

- 15. 2-Amino Thiazole Derivatives as Prospective Aurora Kinase Inhibitors against Breast Cancer: QSAR, ADMET Prediction, Molecular Docking, and Molecular Dynamic Simulation Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 16. benchchem.com [benchchem.com]

- 17. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]

Potential Therapeutic Targets of 2-Aminothiazole Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 2-aminothiazole scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous biologically active compounds. Its derivatives have garnered significant attention due to their broad spectrum of therapeutic activities, including anticancer, antimicrobial, and neuroprotective effects. This technical guide provides an in-depth overview of the key therapeutic targets of 2-aminothiazole derivatives, supported by quantitative data, detailed experimental protocols, and visual representations of relevant pathways and workflows.

Anticancer Activity

2-Aminothiazole derivatives exhibit potent anticancer activity against a wide range of human cancer cell lines.[1][2][3][4] Their mechanisms of action are multifaceted, primarily involving the induction of apoptosis, cell cycle arrest, and the inhibition of crucial protein kinases.[1][2]

Key Anticancer Targets and Quantitative Data

The cytotoxic effects of 2-aminothiazole derivatives are often quantified by their half-maximal inhibitory concentration (IC50) values. Below is a summary of the in vitro cytotoxicity of selected derivatives against various cancer cell lines.

| Compound/Derivative | Cancer Cell Line | IC50 Value | Therapeutic Target(s) | Reference |

| Dasatinib (BMS-354825) | CML, ALL | - | Pan-Src family kinase inhibitor | [2] |

| TH-39 | K562 (Leukemia) | 0.78 µM | Hec1 and Nek2 interaction | [2] |

| Compound 20 | H1299 (Lung Cancer) | 4.89 µM | Not specified | [2] |

| Compound 20 | SHG-44 (Glioma) | 4.03 µM | Not specified | [2] |

| Compound 28 | HT29 (Colon Cancer) | 0.63 µM | c-Met/ALK | [2] |

| Compound 28 | HeLa (Cervical Cancer) | 6.05 µM | c-Met/ALK | [2] |

| Compound 28 | A549 (Lung Cancer) | 8.64 µM | c-Met/ALK | [2] |

| Compound 62 | HepG2 (Liver Cancer) | - | Induces apoptosis and G2 cell cycle arrest | [2] |

Signaling Pathways in Cancer

2-Aminothiazole derivatives can trigger programmed cell death in cancer cells through both intrinsic and extrinsic pathways.[1] A common mechanism involves the modulation of the Bcl-2 family of proteins, leading to the release of cytochrome c from the mitochondria and the subsequent activation of caspases.[1][2]

Induction of Apoptosis by 2-Aminothiazole Derivatives.

These compounds can also halt the proliferation of cancer cells by inducing cell cycle arrest at specific checkpoints, such as the G0/G1 or G2/M phases.[1][2] This prevents cancer cells from proceeding through the division cycle.

Cell Cycle Arrest Induced by 2-Aminothiazole Derivatives.

Antimicrobial Activity

Several 2-aminothiazole derivatives have demonstrated significant activity against a range of bacterial and fungal pathogens.[5] Their mechanisms of action often involve the inhibition of essential microbial enzymes.

Key Antimicrobial Targets and Quantitative Data

The antimicrobial efficacy is typically measured by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.

| Compound/Derivative | Microorganism | MIC (µg/mL) | Therapeutic Target(s) | Reference |

| Compound 8 | Enterobacter cloacae | - | MurB | [6][7] |

| Compound 1 | Trichophyton viride | - | CYP51 | [6][7] |

Mechanisms of Antimicrobial Action

In bacteria, some 2-aminothiazole derivatives target MurB, an enzyme involved in the biosynthesis of peptidoglycan, an essential component of the bacterial cell wall.[6][7]

Antibacterial Mechanism via MurB Inhibition.

In fungi, a key target is CYP51 (lanosterol 14α-demethylase), an enzyme crucial for the biosynthesis of ergosterol, a vital component of the fungal cell membrane.[6][7][8][9][10][11]

References

- 1. benchchem.com [benchchem.com]

- 2. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis, Characterization, and Anticancer Activity of 2-Aminothiazole Derivatives | Semantic Scholar [semanticscholar.org]

- 4. 2-Aminothiazole: A privileged scaffold for the discovery of anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. jocpr.com [jocpr.com]

- 6. scilit.com [scilit.com]

- 7. Functionally substituted 2-aminothiazoles as antimicrobial agents: in vitro and in silico evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis of 2-Amino-4, 5-Diarylthiazole Derivatives and Evaluation of Their Anti-Candida Albicans Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Identification of an Aminothiazole with Antifungal Activity against Intracellular Histoplasma capsulatum - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Design, synthesis, and biological evaluation of 2-phenylthiazole CYP51 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Design, Synthesis, Investigation, and Biological Activity Assessments of (4-Substituted-Phenyl)-N-(3-morpholinopropyl)-3-phenylthiazol-2(3H)-imine Derivatives as Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Synthesis of 2-(2-Aminothiazol-5-yl)acetic Acid: An Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 2-aminothiazole moiety is a privileged scaffold in medicinal chemistry, forming the core structure of numerous clinically significant drugs. Its prevalence stems from its ability to engage in a variety of biological interactions, leading to a broad spectrum of therapeutic activities. 2-(2-Aminothiazol-5-yl)acetic acid is a key building block in the synthesis of more complex molecules, particularly in the development of novel antibiotics and other therapeutic agents. This document provides a detailed protocol for the synthesis of this compound, primarily through the Hantzsch thiazole synthesis followed by ester hydrolysis. The presented methodologies are designed to be reproducible and scalable for research and drug development applications.

Overall Synthetic Pathway

The synthesis of this compound is typically achieved in a two-step process. The first step involves the formation of the thiazole ring to produce an ester intermediate, ethyl 2-(2-aminothiazol-5-yl)acetate, via the Hantzsch thiazole synthesis. The second step is the hydrolysis of this ester to yield the final carboxylic acid product.

Caption: Overall workflow for the synthesis of this compound.

Data Presentation: Comparison of Synthesis Parameters

The following table summarizes quantitative data from various protocols for the synthesis of the intermediate, ethyl 2-(2-aminothiazol-5-yl)acetate, and the final product.

| Step | Starting Materials | Molar Ratio (Starting Material:Thiourea) | Solvent | Temperature (°C) | Reaction Time | Yield (%) | Reference |